N-[4-(adamantan-1-yl)phenyl]-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide
Overview
Description
“N-[4-(adamantan-1-yl)phenyl]-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide” is a chemical compound with the molecular formula C20H24N4OS . It has a molecular weight of 368.4958 .
Molecular Structure Analysis
The compound has a complex structure with several functional groups. It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound also has a rotatable bond count of 5 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 368.499g/mol and an XLogP3 of 5.1 . It has a topological polar surface area of 96A^2 and a heavy atom count of 26 . The compound is canonicalized .Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of MGH-CP1, also known as 2-((1H-1,2,4-Triazol-5-yl)thio)-N-(4-(adamantan-1-yl)phenyl)acetamide or N-[4-(adamantan-1-yl)phenyl]-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide:
Cancer Therapy
MGH-CP1 has shown promise in cancer therapy by inhibiting the transcriptional enhanced associate domain (TEAD) proteins, which are crucial in the Hippo signaling pathway. This pathway regulates cell proliferation and apoptosis, and its dysregulation is linked to various cancers. MGH-CP1 inhibits TEAD palmitoylation, reducing TEAD activity and thereby suppressing cancer cell growth .
Stem Cell Research
In stem cell research, MGH-CP1 is used to study the regulation of stem cell proliferation and differentiation. By modulating the activity of TEAD proteins, researchers can better understand how these proteins influence stem cell behavior, which is essential for developing regenerative medicine therapies .
Drug Development
MGH-CP1 serves as a lead compound in the development of new drugs targeting the TEAD-YAP/TAZ interaction. This interaction is a critical component of the Hippo pathway, and its inhibition has potential therapeutic applications in treating diseases characterized by abnormal cell growth and survival .
Molecular Biology Studies
In molecular biology, MGH-CP1 is used to investigate the structural and functional aspects of TEAD proteins. By inhibiting TEAD palmitoylation, researchers can study the conformational changes and interactions of these proteins, providing insights into their role in cellular processes .
Apoptosis Research
MGH-CP1 has applications in apoptosis research, where it is used to induce programmed cell death in cancer cells. By inhibiting TEAD activity, MGH-CP1 can trigger apoptosis, making it a valuable tool for studying the mechanisms of cell death and developing new cancer treatments .
Epigenetics
In the field of epigenetics, MGH-CP1 is used to explore how modifications of TEAD proteins affect gene expression. By inhibiting TEAD palmitoylation, researchers can study the epigenetic regulation of genes involved in cell proliferation, differentiation, and survival .
Combination Therapy Research
MGH-CP1 is also investigated for its potential in combination therapies. For example, combining MGH-CP1 with Akt inhibitors has shown enhanced therapeutic effects in cancer treatment. This combination approach aims to overcome resistance mechanisms and improve treatment efficacy .
Pharmacological Studies
Pharmacological studies utilize MGH-CP1 to evaluate its efficacy, potency, and safety as a TEAD inhibitor. These studies are crucial for understanding the pharmacokinetics and pharmacodynamics of MGH-CP1, paving the way for its potential clinical applications .
MGH-CP1’s diverse applications in scientific research highlight its importance as a tool for understanding and manipulating key biological processes, particularly those related to cancer and cell regulation.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[4-(1-adamantyl)phenyl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4OS/c25-18(11-26-19-21-12-22-24-19)23-17-3-1-16(2-4-17)20-8-13-5-14(9-20)7-15(6-13)10-20/h1-4,12-15H,5-11H2,(H,23,25)(H,21,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUKXOVBCMOZQNC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)NC(=O)CSC5=NC=NN5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(adamantan-1-yl)phenyl]-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide | |
CAS RN |
896657-58-2 | |
Record name | N-[4-(adamantan-1-yl)phenyl]-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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